
3-hexyl-2,5-dithiophen-2-ylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexyl-2,5-dithiophen-2-ylthiophene is an organic compound with the molecular formula C₁₈H₂₀S₃. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two thiophene rings substituted with a hexyl group. This compound is of significant interest in the field of organic electronics due to its unique electronic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-hexyl-2,5-dithiophen-2-ylthiophene typically involves the coupling of 2,5-dibromo-3-hexylthiophene with thiophene derivatives. One common method is the Stille coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the thiophene rings .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: 3-Hexyl-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine for halogenation, alkyl halides for alkylation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated thiophenes.
科学的研究の応用
3-Hexyl-2,5-dithiophen-2-ylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential in bioelectronic devices.
Medicine: Explored for its use in drug delivery systems and as a component in biosensors.
Industry: Utilized in the production of organic photovoltaic cells and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-hexyl-2,5-dithiophen-2-ylthiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and electron transfer processes. These interactions are crucial for its function in electronic devices, where it facilitates charge transport and improves device performance .
類似化合物との比較
- 2,2’:5’,2’'-Terthiophene
- 3-Hexylthiophene
- 2,5-Dibromo-3-hexylthiophene
Comparison: Compared to its analogs, 3-hexyl-2,5-dithiophen-2-ylthiophene exhibits superior electronic properties due to the presence of additional thiophene rings, which enhance its conjugation and charge transport capabilities. This makes it particularly valuable in applications requiring high-performance materials .
特性
CAS番号 |
173448-32-3 |
|---|---|
分子式 |
C18H20S3 |
分子量 |
332.6 g/mol |
IUPAC名 |
3-hexyl-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C18H20S3/c1-2-3-4-5-8-14-13-17(15-9-6-11-19-15)21-18(14)16-10-7-12-20-16/h6-7,9-13H,2-5,8H2,1H3 |
InChIキー |
YTVFFHNAOQSJOY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


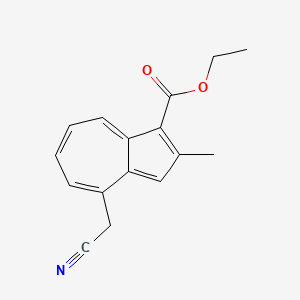
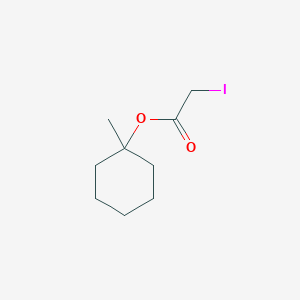
![Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane](/img/structure/B12558822.png)
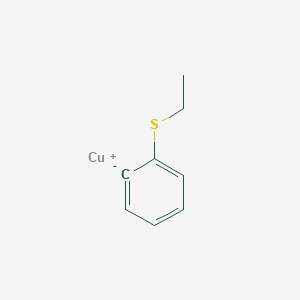
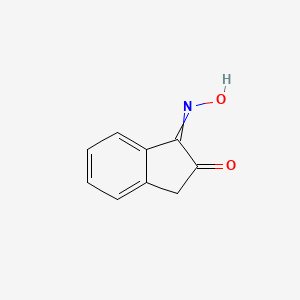

![Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate](/img/structure/B12558852.png)
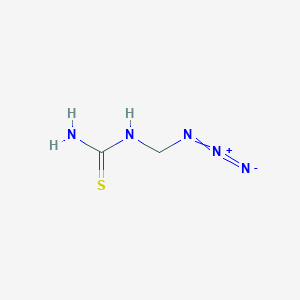

![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)
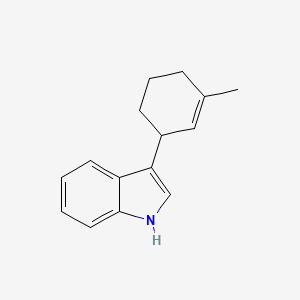

![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)
![Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12558900.png)
